molecular formula C20H16N2O B11707030 N-(4-methoxyphenyl)acridin-9-amine CAS No. 61421-82-7

N-(4-methoxyphenyl)acridin-9-amine

Cat. No.: B11707030
CAS No.: 61421-82-7
M. Wt: 300.4 g/mol
InChI Key: QQQZGKVRDOCMAW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)acridin-9-amine is a compound belonging to the class of acridine derivatives. Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by a planar heterocyclic structure that allows them to interact with various biomolecular targets .

Chemical Reactions Analysis

N-(4-methoxyphenyl)acridin-9-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4-methoxyphenyl)acridin-9-amine can be compared with other acridine derivatives such as:

These compounds share similar mechanisms of action but differ in their specific molecular targets and therapeutic applications. This compound is unique due to its specific substitution pattern, which influences its biological activity and potential therapeutic uses .

Biological Activity

N-(4-methoxyphenyl)acridin-9-amine is a derivative of acridine, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

1. Overview of Acridine Derivatives

Acridine derivatives have been extensively studied due to their ability to intercalate into DNA, disrupting transcription and replication processes. This property makes them valuable in developing anticancer and antimalarial agents. The 9-aminoacridine core is particularly significant, as it has been linked to various pharmacological activities, including antiproliferative effects and inhibition of specific enzymes related to disease pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : Like other acridine derivatives, this compound can intercalate into DNA, leading to inhibition of DNA transcription and replication. This is particularly relevant in cancer therapy where rapid cell division occurs.
  • Enzyme Inhibition : Studies suggest that acridine derivatives can inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells .
  • Cell Cycle Arrest : Research indicates that compounds similar to this compound can induce cell cycle arrest in various cancer cell lines by modulating the expression of proteins involved in cell cycle regulation such as p53 .

3.1 Anticancer Activity

This compound exhibits significant anticancer properties:

  • Cytotoxicity : Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For example, it has been tested against human lung adenocarcinoma cells, demonstrating a capacity to induce apoptosis and inhibit proliferation .
  • Case Study : A study on 9-aminoacridine derivatives revealed that modifications at the phenyl ring could enhance anticancer efficacy. Specifically, this compound showed improved activity compared to unmodified acridine derivatives .

3.2 Antimalarial Activity

Research has also highlighted the potential of acridine derivatives in treating malaria:

  • Inhibition of Parasite Growth : Compounds with similar structures have been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. This effect is attributed to their ability to intercalate into the parasite's DNA .

4. Comparative Data on Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other acridine derivatives:

CompoundActivity TypeIC50 (µM)Reference
This compoundAnticancer15
9-AminoacridineAnticancer20
QuinacrineAntimalarial10
9-(2′-hydroxyethylamino)-4-methyl...Anticancer12

5. Conclusion

This compound represents a promising compound within the acridine family, showcasing significant biological activity with potential applications in cancer therapy and infectious disease treatment. Ongoing research into its mechanisms and efficacy will further elucidate its therapeutic potential.

6. Future Directions

Further studies are required to explore:

  • The pharmacokinetics and bioavailability of this compound.
  • Combination therapies that could enhance its efficacy against resistant cancer types.
  • The development of targeted delivery systems to improve its therapeutic index.

Properties

CAS No.

61421-82-7

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)acridin-9-amine

InChI

InChI=1S/C20H16N2O/c1-23-15-12-10-14(11-13-15)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3,(H,21,22)

InChI Key

QQQZGKVRDOCMAW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

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